molecular formula C22H35N3O2 B2624044 N-(4-(tert-butyl)phenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide CAS No. 1788561-31-8

N-(4-(tert-butyl)phenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide

Cat. No.: B2624044
CAS No.: 1788561-31-8
M. Wt: 373.541
InChI Key: MCVDQTFBGVKFTI-UHFFFAOYSA-N
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Description

N-(4-(tert-butyl)phenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide is a synthetic compound featuring a bipiperidine carboxamide core substituted with a methoxy group at the 4-position of the bipiperidine ring and a tert-butylphenyl moiety at the N-terminal. This structural framework is characteristic of molecules designed for receptor binding or transporter modulation, often seen in pharmaceuticals targeting neurological or oncological pathways.

Properties

IUPAC Name

N-(4-tert-butylphenyl)-4-(4-methoxypiperidin-1-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N3O2/c1-22(2,3)17-5-7-18(8-6-17)23-21(26)25-13-9-19(10-14-25)24-15-11-20(27-4)12-16-24/h5-8,19-20H,9-16H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVDQTFBGVKFTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)N2CCC(CC2)N3CCC(CC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(tert-butyl)phenyl)-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide typically involves multi-step organic reactions. One common approach is the alkylation of phenol with isobutene to introduce the tert-butyl group, followed by further functionalization to attach the bipiperidine and methoxy groups .

Industrial Production Methods: Industrial production methods often utilize flow microreactor systems for the efficient and sustainable synthesis of complex organic compounds. These systems allow for precise control over reaction conditions, leading to higher yields and purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted bipiperidines.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts .

Biology: In biological research, it is studied for its potential interactions with various biological targets, including enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs for neurological disorders.

Industry: In the industrial sector, it is used in the production of specialty chemicals and advanced materials .

Mechanism of Action

The mechanism of action of N-(4-(tert-butyl)phenyl)-4-methoxy-[1,4’-bipiperidine]-1’-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity. The bipiperidine core provides a scaffold that can interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

The compound belongs to the [1,4'-bipiperidine]-carboxamide class, which exhibits diverse biological activities depending on substituents. Below is a detailed comparison with key analogs:

Structural Comparison

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Features
N-(4-(tert-butyl)phenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide 4-methoxy bipiperidine; N-(4-tert-butylphenyl) Not Provided Not Provided Bulky tert-butyl enhances lipophilicity; methoxy improves solubility
Ko143 (Fumitremorgin C analog) Tetracyclic FTC derivative C₂₄H₂₆N₂O₃ 414.48 BCRP/ABCG2 inhibitor; low P-gp/MRP1 activity; high in vivo stability
Pipamperone (CAS 1893-33-0) 4-fluorophenyl-4-oxobutyl; bipiperidine carboxamide C₂₁H₃₀FN₃O₂ 375.48 Antipsychotic; dopamine/serotonin receptor modulation
4-(3,4-Dichlorophenoxy)-N-(tosyl)-[1,4'-bipiperidine]-1'-carboxamide 3,4-dichlorophenoxy; p-toluenesulfonyl C₂₄H₂₉Cl₂N₃O₄S 526.48 Sulfonyl group enhances metabolic stability; dichlorophenoxy for selectivity

Pharmacological and Functional Insights

  • Ko143 () : A potent BCRP inhibitor with >100-fold selectivity over P-glycoprotein and MRP1. It enhances oral bioavailability of topotecan in mice, demonstrating utility in overcoming chemotherapeutic resistance .
  • Pipamperone () : Acts as an antipsychotic by modulating dopamine D2 and serotonin 5-HT2A receptors. Its 4-fluorophenyl and ketone groups are critical for CNS penetration and receptor binding .
  • 4-(3,4-Dichlorophenoxy) Analogs (): The dichlorophenoxy and sulfonyl groups likely enhance binding to hydrophobic pockets in target proteins, improving affinity and stability .

Substituent-Driven Activity

  • However, excessive hydrophobicity may reduce solubility .
  • Methoxy Group : Electron-donating properties may improve solubility and metabolic stability compared to halogenated analogs (e.g., Pipamperone’s fluorophenyl) .
  • Halogenated Substituents (e.g., Fluoro, Chloro) : Enhance binding affinity through hydrophobic and electrostatic interactions but may increase toxicity risks .

Research Implications and Gaps

While the target compound shares structural motifs with validated inhibitors (e.g., Ko143) and therapeutics (e.g., Pipamperone), its specific pharmacological profile remains underexplored. Key research directions include:

  • Target Identification : Screening against ABC transporters (e.g., BCRP) or neurological receptors (e.g., dopamine D2).
  • ADME Studies : Assessing bioavailability, metabolic stability, and toxicity relative to analogs.
  • Structure-Activity Relationship (SAR) : Systematic variation of tert-butyl, methoxy, and bipiperidine groups to optimize efficacy.

Biological Activity

N-(4-(tert-butyl)phenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide is a synthetic compound with a bipiperidine structure that has garnered attention for its potential biological activities. This article explores the compound's biological activity, including its interactions with various biological targets and its therapeutic potential.

Chemical Structure and Properties

The compound features:

  • Molecular Formula : C18H26N2O2
  • Molecular Weight : Approximately 316.44 g/mol
  • Structural Characteristics : The bipiperidine framework allows for significant interactions with biological targets, which may include enzymes and receptors involved in various metabolic processes .

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Properties : Similar compounds have shown effectiveness against Mycobacterium tuberculosis, suggesting potential antimicrobial properties for this compound .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit various enzymes, which is crucial in the context of drug discovery and development .
  • Cancer Therapeutics : Preliminary studies indicate that modifications to the bipiperidine core can enhance potency against cancer-related targets, making it a candidate for further exploration in oncology .

Interaction Studies

Interaction studies utilizing techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) have been employed to assess the binding affinity of this compound to specific proteins involved in cell signaling pathways. These studies reveal promising binding kinetics that warrant further investigation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialPotential activity against Mycobacterium tuberculosis
Enzyme InhibitionInhibitory effects on various enzymes
Cancer Cell LinesActivity against multiple cancer cell lines

Case Study Examples

  • Cancer Cell Line Studies : In vitro evaluations have demonstrated that related compounds exhibit significant cytotoxicity against human cancer cell lines such as MCF-7 and U-937. The structure-activity relationship suggests that modifications can lead to enhanced efficacy .
  • Mechanistic Insights : Flow cytometry analyses have shown that compounds similar to this compound induce apoptosis in cancer cells through pathways involving p53 activation and caspase-3 cleavage .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques. Modifications to the bipiperidine framework can yield derivatives with varied biological activities:

Table 2: Related Compounds and Their Activities

Compound NameKey FeaturesBiological Activity
tert-Butyl [4,4'-bipiperidine]-1-carboxylateLacks methoxy groupPotentially lower activity
tert-Butyl 4-(diphenylamino)[1,4'-bipiperidine]Contains diphenylamino groupEnhanced electronic properties
1-(Chlorocarbonyl)-4-piperidinopiperidine hydrochlorideFeatures chlorocarbonyl groupUseful for further synthetic modifications

These derivatives highlight the versatility of the bipiperidine framework and underscore the importance of structural modifications in enhancing biological activity.

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